molecular formula C8H14O3 B8688048 1,1-Dimethoxy-4-methyl-3-penten-2-one

1,1-Dimethoxy-4-methyl-3-penten-2-one

Cat. No.: B8688048
M. Wt: 158.19 g/mol
InChI Key: MQHICLPNDCVIIY-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-4-methyl-3-penten-2-one (CAS RN: 127256-03-5) is a branched ketone derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.197 g/mol . Its monoisotopic mass is 158.094294, and its structure features a conjugated enone system (α,β-unsaturated ketone) with two methoxy groups at the 1-position and a methyl group at the 4-position. This compound is characterized by its IUPAC name 1,1-dimethoxy-4-methylpent-3-en-2-one, highlighting its functional groups and substituents .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1,1-dimethoxy-4-methylpent-3-en-2-one

InChI

InChI=1S/C8H14O3/c1-6(2)5-7(9)8(10-3)11-4/h5,8H,1-4H3

InChI Key

MQHICLPNDCVIIY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,1-Dimethoxy-4-methyl-3-penten-2-one with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups CAS RN Notable Features
This compound C₈H₁₄O₃ 158.197 1,1-dimethoxy, 4-methyl α,β-unsaturated ketone 127256-03-5 High polarity due to methoxy groups; conjugated enone system
Mesityl Oxide (4-Methyl-3-penten-2-one) C₆H₁₀O 98.14 4-methyl α,β-unsaturated ketone 141-79-7 Simpler structure; widely used as a solvent and intermediate in aldol condensations
4-Trimethylsiloxy-3-penten-2-one C₈H₁₄O₂Si 186.28 4-trimethylsiloxy Siloxy-substituted enone N/A Enhanced lipophilicity due to silyl ether; used in protected enolate chemistry
Dihydrojasmone (2-Pentyl-3-methyl-2-cyclopenten-1-one) C₁₁H₁₈O 166.26 Cyclopentenone ring, pentyl, 3-methyl Cyclic ketone 24892-01-7 Cyclic analog; key component in floral fragrances
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methyl-4-penten-1-one C₁₄H₂₂O 206.32 Cyclohexenyl, 3-methyl, 4-pentenyl α,β-unsaturated ketone 56974-07-3 Bulky substituents; potential use in terpene-derived syntheses

Key Structural and Functional Differences:

Substituent Effects :

  • The methoxy groups in this compound increase its polarity and electron-withdrawing character compared to mesityl oxide, which lacks oxygen-based substituents. This difference likely alters its reactivity in nucleophilic additions or redox reactions .
  • The trimethylsiloxy group in 4-Trimethylsiloxy-3-penten-2-one imparts steric bulk and lipophilicity, making it more suitable for reactions requiring moisture-sensitive intermediates .

Cyclic vs. Acyclic Systems: Dihydrojasmone’s cyclopentenone ring introduces rigidity and stereochemical constraints absent in the acyclic this compound. This structural feature enhances its stability in volatile applications like perfumery .

Reactivity Profiles: The conjugated enone system in this compound and mesityl oxide facilitates Michael additions or Diels-Alder reactions. However, the electron-donating methoxy groups in the former may reduce electrophilicity compared to mesityl oxide .

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